
3-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole is a chemical compound that has garnered significant interest in various fields of scientific research. This compound features a triazole ring substituted with a difluoromethyl group and a methyl group. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable compound in synthetic chemistry, pharmaceuticals, and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole typically involves the introduction of the difluoromethyl group onto the triazole ring. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole with difluoromethylating agents under controlled conditions. For instance, difluoromethylation can be achieved using difluoromethyl iodide (CF2HI) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves scalable and cost-effective methods. One such method includes the use of difluoroacetic acid as a starting material, which undergoes esterification and subsequent cyclization to form the triazole ring. This process is catalyzed by nanoscale titanium dioxide, which enhances the reaction yield and reduces the reaction time .
化学反応の分析
Types of Reactions
3-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Cross-Coupling: Palladium catalysts and organoboron compounds are typically used in cross-coupling reactions.
Major Products Formed
科学的研究の応用
3-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules with potential biological activity.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
作用機序
The mechanism of action of 3-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in the context of agrochemicals, the compound acts as an inhibitor of succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain. By inhibiting this enzyme, the compound disrupts the energy production in fungal pathogens, leading to their death .
類似化合物との比較
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole
- 3-(Difluoromethyl)-1-methyl-1H-pyrrole
- 3-(Difluoromethyl)-5-methylthiophene
Uniqueness
Compared to similar compounds, 3-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole exhibits unique properties due to the presence of the triazole ring, which imparts distinct electronic and steric effects. This makes it a versatile building block in synthetic chemistry and enhances its potential as a pharmaceutical and agrochemical agent .
特性
分子式 |
C4H5F2N3 |
|---|---|
分子量 |
133.10 g/mol |
IUPAC名 |
3-(difluoromethyl)-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C4H5F2N3/c1-9-2-7-4(8-9)3(5)6/h2-3H,1H3 |
InChIキー |
IQPCBYAVWDNQSW-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC(=N1)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



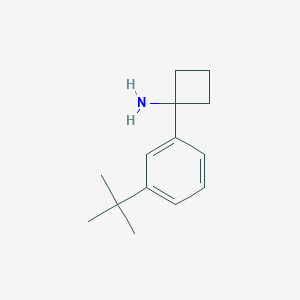

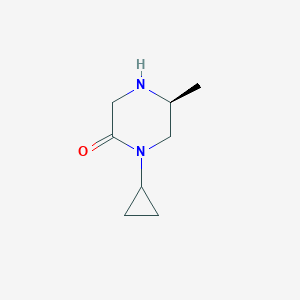
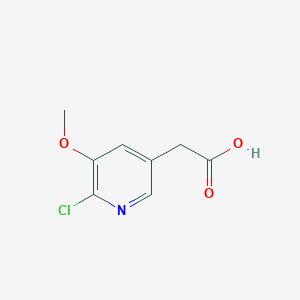
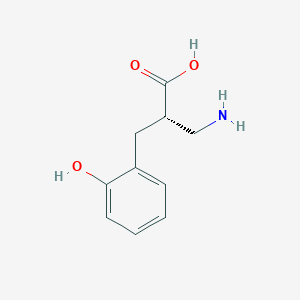
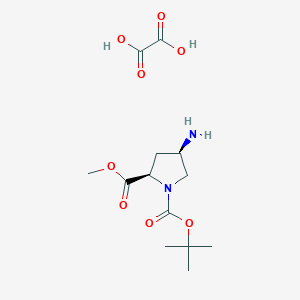
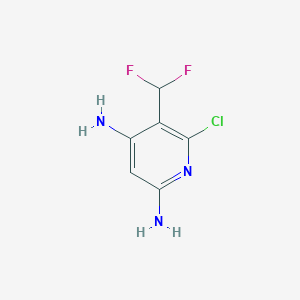
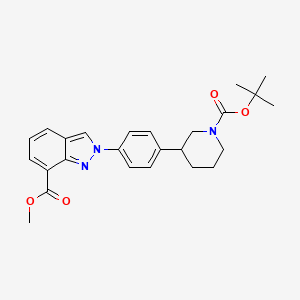

![Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B12958268.png)

![2-Propenoic acid, 3-[4-[(1Z)-1,2-diphenyl-1-buten-1-yl]phenyl]-, methyl ester, (2E)-](/img/structure/B12958283.png)

